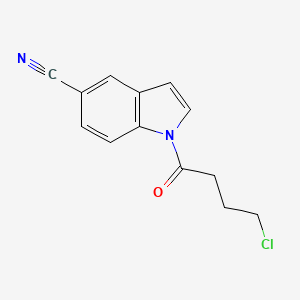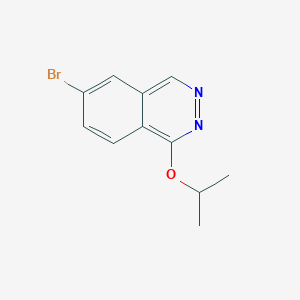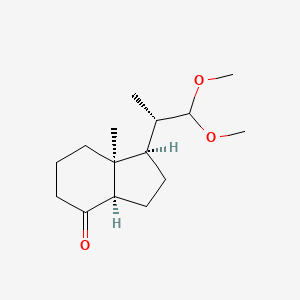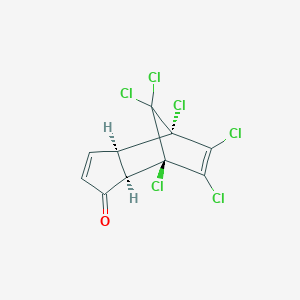
1-Ketochlordene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ketochlordene, also known as 4,7-Methano-1H-inden-1-one, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, is an organochlorine compound with the molecular formula C10H4Cl6O and a molecular weight of 352.856 g/mol . This compound is a derivative of chlordene and is known for its stability and persistence in the environment.
准备方法
1-Ketochlordene can be synthesized through various methods. One common synthetic route involves the oxidation of chlordene. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium . Industrial production methods may involve large-scale oxidation processes using similar reagents but optimized for efficiency and yield.
化学反应分析
1-Ketochlordene undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to chlordene or other less oxidized forms.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like KMnO4 and CrO3 for oxidation, and reducing agents such as sodium borohydride (NaBH4) for reduction . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Ketochlordene has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the study of organochlorine compounds.
Biology: Research on its biological effects and environmental persistence helps in understanding the impact of organochlorine compounds on ecosystems.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines for handling and exposure.
作用机制
The mechanism of action of 1-Ketochlordene involves its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. The molecular targets include enzymes involved in oxidative stress responses and detoxification pathways. The pathways affected by this compound include those related to cellular metabolism and signal transduction .
相似化合物的比较
1-Ketochlordene is similar to other organochlorine compounds such as heptachlor and chlordane. it is unique in its specific chemical structure and stability. Compared to heptachlor, this compound is more stable and persistent in the environment . Similar compounds include:
Heptachlor: Another organochlorine insecticide with similar environmental persistence.
Chlordane: A related compound used as an insecticide, known for its toxicity and environmental impact.
属性
分子式 |
C10H4Cl6O |
|---|---|
分子量 |
352.8 g/mol |
IUPAC 名称 |
(1R,2R,6R,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-one |
InChI |
InChI=1S/C10H4Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-3,5H/t3-,5-,8+,9-/m1/s1 |
InChI 键 |
BWNNUXVRVABEDL-GLSPRFJZSA-N |
手性 SMILES |
C1=CC(=O)[C@H]2[C@@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=O)C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


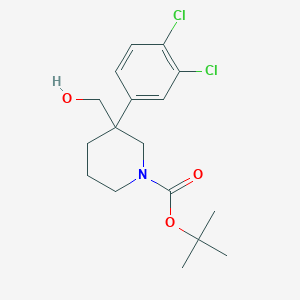
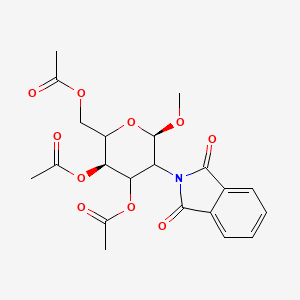
![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
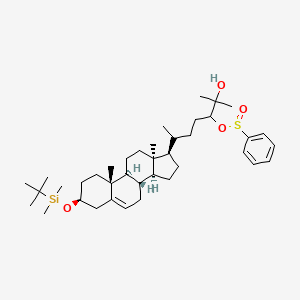
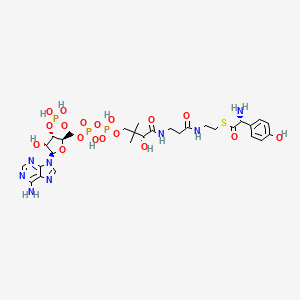
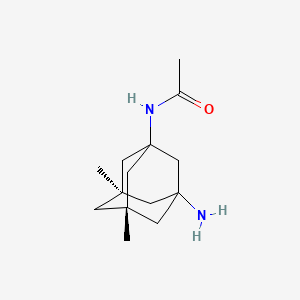
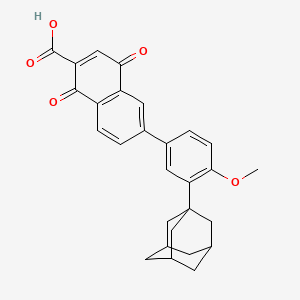
![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)
![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
